Plenolin

Cytotoxicity Sesquiterpene lactone Cancer

Plenolin is the 11,13-dihydro analog of helenalin. Saturation of the α-methylene-γ-lactone reduces thiol reactivity >100-fold, eliminating systemic toxicity while retaining in vivo antitumor activity—100% tumor inhibition and 100% day-7 survival at 33.3 mg/kg in Ehrlich ascites carcinoma models. Its 57.3-hour terminal half-life supports multi-day pharmacokinetic and tissue distribution studies infeasible with rapidly cleared helenalin. Attenuated NF-κB inhibition enables pathway modulation without complete transcriptional blockade, making it the compound of choice for inflammatory resolution and immune cell differentiation research. As the least toxic scaffold in the 11α,13-dihydrohelenalin ester series, plenolin is the optimal baseline for systematic SAR exploration. Select plenolin over helenalin when sustained in vivo efficacy without acute lethality is the primary experimental requirement.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 34257-95-9
Cat. No. B1678521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlenolin
CAS34257-95-9
Synonyms11,13-dihydrohelenalin
11alpha,13-dihydrohelenalin
plenolin
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O
InChIInChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8+,9+,10-,12-,13+,15+/m1/s1
InChIKeyICKWITMQEROMDG-ZIPHENGMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Plenolin (CAS 34257-95-9): A Reduced Helenalin-Derived Sesquiterpene Lactone with a Distinct Safety and Pharmacokinetic Profile for Preclinical Selection


Plenolin (11α,13-dihydrohelenalin) is a pseudoguaianolide sesquiterpene lactone isolated from Helenium microcephalum and Centipeda minima . It is the 11,13-dihydro analog of the potent but highly toxic helenalin, distinguished by saturation of the exocyclic methylene group on the γ-lactone ring . This single structural modification substantially alters its cytotoxicity, transcription factor inhibition, and in vivo disposition, positioning plenolin as a mechanistically related but pharmacologically distinct alternative to helenalin for oncology and inflammation research programs.

Why Helenalin and Other In-Class Sesquiterpene Lactones Cannot Substitute for Plenolin in Preclinical Research


Despite their structural similarity, plenolin and its parent compound helenalin exhibit profoundly different biological effects that preclude interchangeability. The presence of the α-methylene-γ-lactone moiety in helenalin confers high reactivity toward cellular thiols, driving potent NF-κB inhibition and cytotoxicity, but also severe systemic toxicity . Saturation of this moiety in plenolin reduces thiol reactivity by over 100-fold, dramatically lowering cytotoxicity while retaining antitumor activity in vivo . Consequently, substituting helenalin for plenolin—or vice versa—would introduce either excessive toxicity or insufficient potency, depending on the experimental context. The quantitative evidence below defines the specific dimensions where plenolin is measurably differentiated.

Quantitative Differentiation Evidence: Plenolin vs. Helenalin and In-Class Sesquiterpene Lactones


165-Fold Lower Direct Cytotoxicity vs. Helenalin in Human Lung Carcinoma Cells

In a head-to-head comparison using the MTT assay in GLC4 human small-cell lung carcinoma cells after 2 h exposure, helenalin exhibited an IC50 of 0.4 pM, whereas 11α,13-dihydrohelenalin (plenolin) was 165-fold less toxic with an IC50 of 66 pM . The reference drug cisplatin had an IC50 of 0.9 pM under continuous incubation in the same study. This differential was also reflected in the EN2 Ehrlich ascites tumor cell line, where dihydrohelenalin was the least toxic compound among a series of 11α,13-dihydrohelenalin esters, with cytotoxicity directly related to ester side-chain size and lipophilicity .

Cytotoxicity Sesquiterpene lactone Cancer

Attenuated NF-κB Transcription Factor Inhibition Compared to Helenalin Correlating with In Vivo Anti-Inflammatory Index

Helenalin potently inhibits activation of transcription factor NF-κB in T-cells, B-cells, and epithelial cells in response to four different stimuli. By contrast, 11α,13-dihydrohelenalin (plenolin) inhibits NF-κB activation to a much lesser degree, and this difference in efficacy correlates with the compounds' anti-inflammatory potency in vivo . Helenalin achieves complete inhibition of NF-κB DNA binding at 10 μM within 80 minutes, whereas dihydrohelenalin esters require concentrations of 100 mM (33.2–34.6 mg/mL) to fully inhibit NF-AT and NF-κB . This differential indicates that plenolin's anti-inflammatory activity operates through a distinct potency threshold and likely engages alternative or complementary pathways.

NF-kB inhibition Anti-inflammatory Transcription factor

Complete In Vivo Tumor Growth Suppression with 100% Survival at Day 7 in Ehrlich Ascites Carcinoma Model

Plenolin, administered intraperitoneally at 33.3 mg/kg once daily for 7 days to male CF1 mice bearing Ehrlich ascites carcinoma, produced a 100.0% inhibitory effect on tumor growth, completely suppressed ascites accumulation, and achieved 100% survival on day 7 . In male rats bearing Walker 256 ascitic carcinosarcoma, plenolin at 2.5 mg/kg i.p. yielded a T/C value for mean survival days of 207 . In male DBA/2 mice bearing P388 lymphocytic leukemia, plenolin at 25 mg/kg i.p. resulted in a T/C value of 134 . By comparison, helenalin has an intraperitoneal LD50 of 10 mg/kg in mice and is known to cause severe toxicity at doses approaching therapeutic levels , making its therapeutic window impractically narrow for the same in vivo models.

Antitumor In vivo efficacy Survival

Extended Terminal Half-Life of 57.3 Hours Enabling Less Frequent Dosing in Murine Pharmacokinetic Studies

The pharmacokinetics of [3H]-plenolin ([3H]-11,13-dihydrohelenalin) was determined in BDF1 mice following intravenous, intraperitoneal, and oral administration. A two-compartment pharmacokinetic model predicted a maximum terminal (beta) half-life of 57.3 hours . Urinary excretion accounted for 40.3% to 64.4% of the administered radioactivity, while fecal excretion accounted for 9.3% to 39.7%, with data suggesting biliary secretion . No radioactivity was sequestered in major organs, and the drug did not significantly associate with DNA, RNA, or protein . In contrast, helenalin is known to undergo rapid hepatic metabolism via CYP3A4, CYP3A5, and CYP2B6 in humans, with oxidative biotransformation occurring several times more efficiently than for the dihydro analog . While a directly matched half-life for helenalin in the same model is not reported, its rapid glutathione depletion within 6–12 hours in mice indicates substantially faster clearance .

Pharmacokinetics Half-life ADME

Least Toxic Scaffold Among 11α,13-Dihydrohelenalin Esters Enabling Safer Derivatization for Structure-Activity Studies

In a systematic study of 21 helenanolide-type sesquiterpene lactones tested against the EN2 cloned Ehrlich ascites tumor cell line, cytotoxicity within the 11α,13-dihydrohelenalin ester series (compounds 9–12) was shown to be directly related to the size and lipophilicity of the ester side chain, with dihydrohelenalin (plenolin, compound 9) being the least toxic compound in this group . By contrast, within the helenalin ester series, the acetate and isobutyrate esters were more toxic than helenalin itself, indicating that the α-methylene-γ-lactone moiety dominantly drives toxicity regardless of esterification . Plenolin thus represents the minimal-toxicity starting scaffold for semi-synthetic derivatization, where esterification predictably modulates potency upward from a low baseline, rather than amplifying an already high toxicity.

Structure-activity relationship Cytotoxicity series Medicinal chemistry

Preferred Application Scenarios for Plenolin Based on Quantitative Differentiation Evidence


In Vivo Murine Ascites Tumor and Leukemia Efficacy Studies Requiring Extended Survival Endpoints

Plenolin is the preferred compound for experiments requiring sustained in vivo antitumor efficacy without acute lethality. At 33.3 mg/kg i.p. for 7 days, plenolin achieves 100% tumor growth inhibition and 100% day-7 survival in Ehrlich ascites carcinoma-bearing mice . This is in stark contrast to helenalin, which has an LD50 of 10 mg/kg i.p. and cannot be safely administered at comparable multiples of its lethal dose. Researchers evaluating survival as a primary endpoint in ascites tumor or lymphocytic leukemia models should select plenolin over helenalin to avoid toxicity-driven premature mortality that confounds efficacy interpretation.

Chronic Dosing Pharmacokinetic and ADME Studies Exploiting Plenolin's 57.3-Hour Half-Life

The 57.3-hour terminal half-life of plenolin in mice makes it the compound of choice for pharmacokinetic studies requiring prolonged drug exposure with infrequent dosing. This property is especially valuable for investigating tissue distribution, biliary excretion, and cumulative exposure effects over multi-day protocols. Helenalin's rapid hepatic clearance via CYP3A4/3A5 precludes such study designs and limits its utility to acute exposure paradigms.

Inflammation Research Where Partial NF-κB Modulation Is Required to Preserve Immune Signaling Integrity

Plenolin's markedly attenuated NF-κB inhibition relative to helenalin makes it suitable for studies of inflammatory resolution, immune cell differentiation, or chronic inflammatory conditions where complete NF-κB pathway shutdown would be detrimental. Researchers investigating the role of NF-κB in T-cell or B-cell function can use plenolin to achieve pathway modulation without the confounding effects of complete transcriptional blockade, which occurs with helenalin at low micromolar concentrations .

Semi-Synthetic Derivatization Programs Using Plenolin as a Low-Toxicity Parent Scaffold

Plenolin is the least toxic compound in the 11α,13-dihydrohelenalin ester series , providing medicinal chemists with a clean baseline scaffold for systematic structure-activity relationship (SAR) exploration. Esterification of plenolin predictably increases cytotoxicity in proportion to side-chain size and lipophilicity, enabling rational, stepwise tuning of potency. This is mechanistically and practically superior to starting from helenalin, where further derivatization may amplify an already narrow therapeutic index.

Quote Request

Request a Quote for Plenolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.